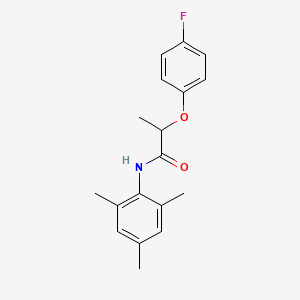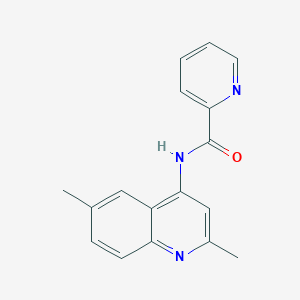![molecular formula C21H21N3O2S B4724441 N-(2-methoxyphenyl)-2-[(6-phenyl-4-pyrimidinyl)thio]butanamide](/img/structure/B4724441.png)
N-(2-methoxyphenyl)-2-[(6-phenyl-4-pyrimidinyl)thio]butanamide
Descripción general
Descripción
N-(2-methoxyphenyl)-2-[(6-phenyl-4-pyrimidinyl)thio]butanamide, also known as MPPTB, is a synthetic compound that has been widely studied in the field of medicinal chemistry. This molecule belongs to the class of thioether compounds and has shown promising results in various scientific research applications.
Mecanismo De Acción
The mechanism of action of N-(2-methoxyphenyl)-2-[(6-phenyl-4-pyrimidinyl)thio]butanamide is not fully understood. However, it has been suggested that N-(2-methoxyphenyl)-2-[(6-phenyl-4-pyrimidinyl)thio]butanamide inhibits the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators. N-(2-methoxyphenyl)-2-[(6-phenyl-4-pyrimidinyl)thio]butanamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-(2-methoxyphenyl)-2-[(6-phenyl-4-pyrimidinyl)thio]butanamide has been found to have several biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in animal models of inflammation. N-(2-methoxyphenyl)-2-[(6-phenyl-4-pyrimidinyl)thio]butanamide has also been shown to reduce oxidative stress and increase the levels of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT), in animal models of oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-methoxyphenyl)-2-[(6-phenyl-4-pyrimidinyl)thio]butanamide has several advantages for lab experiments. It has been found to be stable under various experimental conditions and can be easily synthesized in large quantities. N-(2-methoxyphenyl)-2-[(6-phenyl-4-pyrimidinyl)thio]butanamide has also been shown to have low toxicity in animal studies. However, the limitations of N-(2-methoxyphenyl)-2-[(6-phenyl-4-pyrimidinyl)thio]butanamide include its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the study of N-(2-methoxyphenyl)-2-[(6-phenyl-4-pyrimidinyl)thio]butanamide. One potential direction is the development of more efficient synthesis methods to obtain higher yields and purity of the compound. Another direction is the investigation of the molecular targets of N-(2-methoxyphenyl)-2-[(6-phenyl-4-pyrimidinyl)thio]butanamide and its mechanism of action. In addition, the therapeutic potential of N-(2-methoxyphenyl)-2-[(6-phenyl-4-pyrimidinyl)thio]butanamide for various diseases, such as cancer and inflammation, can be further explored in preclinical and clinical studies. Finally, the development of novel analogs of N-(2-methoxyphenyl)-2-[(6-phenyl-4-pyrimidinyl)thio]butanamide with improved pharmacological properties can be pursued.
In conclusion, N-(2-methoxyphenyl)-2-[(6-phenyl-4-pyrimidinyl)thio]butanamide is a promising synthetic compound that has shown potential therapeutic applications in various scientific research areas. Its anti-inflammatory, antioxidant, and anti-cancer properties make it a valuable candidate for further investigation. The development of more efficient synthesis methods and the investigation of its molecular targets and mechanism of action can provide valuable insights into the therapeutic potential of N-(2-methoxyphenyl)-2-[(6-phenyl-4-pyrimidinyl)thio]butanamide.
Aplicaciones Científicas De Investigación
N-(2-methoxyphenyl)-2-[(6-phenyl-4-pyrimidinyl)thio]butanamide has been extensively studied for its potential therapeutic applications. It has been reported to have anti-inflammatory, antioxidant, and anti-cancer properties. N-(2-methoxyphenyl)-2-[(6-phenyl-4-pyrimidinyl)thio]butanamide has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to reduce inflammation in animal models of arthritis and colitis.
Propiedades
IUPAC Name |
N-(2-methoxyphenyl)-2-(6-phenylpyrimidin-4-yl)sulfanylbutanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2S/c1-3-19(21(25)24-16-11-7-8-12-18(16)26-2)27-20-13-17(22-14-23-20)15-9-5-4-6-10-15/h4-14,19H,3H2,1-2H3,(H,24,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTEREVBHLKKDTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC=CC=C1OC)SC2=NC=NC(=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(3,4-dichlorophenyl)amino]-N'-(2-furylmethylene)acetohydrazide](/img/structure/B4724358.png)
![6-chloro-7-[(2-methylbenzyl)oxy]-4-phenyl-2H-chromen-2-one](/img/structure/B4724360.png)
![N-(5-chloro-2-pyridinyl)-7-(2-furyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4724363.png)
![5-oxo-N-pentyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4724368.png)

![N~2~-1,3-benzodioxol-5-yl-N~1~-[3-(dimethylamino)propyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4724373.png)
![N-[3-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)phenyl]methanesulfonamide](/img/structure/B4724398.png)
![5-[(bicyclo[2.2.1]hept-2-ylamino)sulfonyl]-N-isopropyl-2-methoxybenzamide](/img/structure/B4724401.png)
![4-[(2-methyl-1H-benzimidazol-1-yl)sulfonyl]-2,1,3-benzothiadiazole](/img/structure/B4724403.png)
![2,2'-[(9-oxo-9H-fluorene-2,7-diyl)bis(sulfonylimino)]diacetic acid](/img/structure/B4724408.png)
![N-(2,3-dichlorophenyl)-2-[(5-phenylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide](/img/structure/B4724414.png)
![N-{[2-(2-methoxybenzoyl)hydrazino]carbonothioyl}cyclohexanecarboxamide](/img/structure/B4724421.png)

![N-(4-bromophenyl)-N'-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]urea](/img/structure/B4724463.png)